REACTION_CXSMILES
|
C([O:5][CH2:6][CH:7]([O:9][C:10]1[C:19]2[C:14](=[CH:15][C:16]([O:20][CH3:21])=[CH:17][CH:18]=2)[N:13]=[CH:12][CH:11]=1)[CH3:8])(C)(C)C>C(O)(C(F)(F)F)=O>[CH3:21][O:20][C:16]1[CH:15]=[C:14]2[C:19]([C:10]([O:9][CH:7]([CH3:8])[CH2:6][OH:5])=[CH:11][CH:12]=[N:13]2)=[CH:18][CH:17]=1
|
Name
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4-(1-tert-butoxypropan-2-yloxy)-7-methoxyquinoline
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCC(C)OC1=CC=NC2=CC(=CC=C12)OC
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between CH2Cl2 and 10% Na2CO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (5 mL×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The mixture was purified on 12 grams of silica eluting with 0-100% of 5% MeOH/CH2Cl2
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C2C(=CC=NC2=C1)OC(CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |